[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea
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Overview
Description
(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a hydrazinecarbothioamide group, and a methylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the methylpropoxy group, and the formation of the hydrazinecarbothioamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Properties
Molecular Formula |
C13H23N3O3S |
---|---|
Molecular Weight |
301.41 g/mol |
IUPAC Name |
[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C13H23N3O3S/c1-8(2)6-18-7-11-5-10(12(17)19-11)4-9(3)15-16-13(14)20/h8,10-11H,4-7H2,1-3H3,(H3,14,16,20)/b15-9+ |
InChI Key |
XKPAFYQXOQSFOP-OQLLNIDSSA-N |
SMILES |
CC(C)COCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Isomeric SMILES |
CC(C)COCC1CC(C(=O)O1)C/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC(C)COCC1CC(C(=O)O1)CC(=NNC(=S)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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